5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine
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Overview
Description
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine is a synthetic peptide compound It is composed of four amino acids: 5-oxo-L-proline, L-phenylalanine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial production also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
Scientific Research Applications
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with cell surface receptors, influencing signal transduction pathways.
Protein-Protein Interactions: The peptide can modulate interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycine.
L-phenylalanine: An essential amino acid involved in protein synthesis.
Glycine: The simplest amino acid, playing a role in various metabolic pathways.
Uniqueness
This compound is unique due to its specific sequence and structure, which confer distinct biological activities. Its combination of amino acids allows for targeted interactions with enzymes, receptors, and other proteins, making it a valuable tool in scientific research.
Properties
CAS No. |
90051-59-5 |
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Molecular Formula |
C25H28N4O6 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H28N4O6/c30-21-12-11-18(27-21)24(34)29-20(14-17-9-5-2-6-10-17)25(35)28-19(23(33)26-15-22(31)32)13-16-7-3-1-4-8-16/h1-10,18-20H,11-15H2,(H,26,33)(H,27,30)(H,28,35)(H,29,34)(H,31,32)/t18-,19-,20-/m0/s1 |
InChI Key |
UOAGVPBFWJWYJK-UFYCRDLUSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O |
Origin of Product |
United States |
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